dimethenamide ESA
Overview
Description
Dimethenamide ESA is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by a (2,4-dimethylthiophen-3-yl) (1-methoxypropan-2-yl)amino group at position 21. It is a metabolite of Dimethenamid1.
Synthesis Analysis
The synthesis of dimethenamide ESA and its metabolites has been realized by ASCA GmbH2. They have successfully synthesized some metabolites and can offer these as reference substances for residue analysis2.
Molecular Structure Analysis
The molecular formula of dimethenamide ESA is C12H19NO5S21. Its average mass is 321.41300 and its mono-isotopic mass is 321.070471. The InChI string and SMILES notation are also provided1.
Chemical Reactions Analysis
The primary means of dissipation of dimethenamid applied to the soil surface is photolysis, whereas below the surface loss was due largely to microbial metabolism3. The herbicide was found to undergo anaerobic microbial degradation under denitrifying, iron-reducing, sulfate-reducing, or methanogenic conditions3.
Physical And Chemical Properties Analysis
The density of dimethenamide ESA is 1.4±0.1 g/cm^34. Its molar refractivity is 78.0±0.4 cm^3, and it has a polar surface area of 121 Å^24. The polarizability is 30.9±0.5 10^-24 cm^3, and the surface tension is 55.4±3.0 dyne/cm4. The molar volume is 237.9±3.0 cm^34.Safety And Hazards
Dimethenamide-P, a related compound, is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects5.
Future Directions
There is no specific information available on the future directions of dimethenamide ESA. However, the ongoing research and development in the field of herbicides and their metabolites suggest that there will be continuous efforts to understand their properties, mechanisms, and impacts on the environment.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or conduct further research.
properties
IUPAC Name |
2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKMSAZEZQEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891445 | |
Record name | Dimethenamide ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethenamide ESA | |
CAS RN |
205939-58-8 | |
Record name | Dimethenamide ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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